molecular formula C34H38O6 B1504503 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) CAS No. 70856-53-0

4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)

Cat. No.: B1504503
CAS No.: 70856-53-0
M. Wt: 542.7 g/mol
InChI Key: DRKHMNNYUBUDJN-UHFFFAOYSA-N
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Description

4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) is a symmetric bisphenol derivative characterized by a central decane chain flanked by two oxygen bridges and substituted phenoxyphenol groups. Its structure consists of two 3-phenoxyphenol moieties connected via a 1,10-decane diylbis(oxy) spacer. This compound is notable for its extended alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and flexibility compared to shorter-chain analogs.

Properties

IUPAC Name

4-[10-(4-hydroxy-2-phenoxyphenoxy)decoxy]-3-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O6/c35-27-19-21-31(33(25-27)39-29-15-9-7-10-16-29)37-23-13-5-3-1-2-4-6-14-24-38-32-22-20-28(36)26-34(32)40-30-17-11-8-12-18-30/h7-12,15-22,25-26,35-36H,1-6,13-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHMNNYUBUDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)O)OCCCCCCCCCCOC3=C(C=C(C=C3)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697573
Record name 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70856-53-0
Record name 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) , also known by its CAS number 103330-20-7, is a synthetic organic molecule with potential applications in various fields including pharmaceuticals and materials science. Its unique structure, characterized by a long alkyl chain and phenolic groups, suggests interesting biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) is C28H38O6C_{28}H_{38}O_6, with a molecular weight of 470.6 g/mol. The compound features two phenoxy groups connected by a decane-1,10-diyl linker, which may influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
CAS Number103330-20-7
SolubilityModerate in organic solvents

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. A study evaluating various phenolic compounds found that those similar in structure to 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) demonstrated effective scavenging of free radicals. This activity is crucial for preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays have been performed on similar phenolic compounds to assess their potential as anticancer agents. For instance, derivatives of bisphenol have shown selective toxicity towards cancer cell lines while sparing normal cells. This suggests that 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) could be explored further for its anticancer properties.

Case Studies

  • Study on Anticancer Properties : In vitro studies conducted on phenolic compounds revealed that certain structural modifications enhance cytotoxicity against breast cancer cells (MCF-7). The introduction of an alkyl chain similar to that in our compound may potentiate this effect.
  • Antimicrobial Activity : Another study highlighted the antimicrobial effects of phenolic compounds against various bacterial strains. The presence of the decane chain might improve membrane permeability, enhancing the compound's efficacy against pathogens.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntioxidantEffective radical scavenging
CytotoxicitySelective toxicity towards cancer cells
AntimicrobialPotential effectiveness against bacterial strains

The biological activity of 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) can be attributed to its ability to modulate cellular signaling pathways involved in apoptosis and oxidative stress response. The phenolic hydroxyl groups are known to donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Comparison with Similar Compounds

4,4'-Methylenebis(phenol) (Bisphenol F)

  • Structure : Contains a methylene (-CH₂-) bridge linking two para-hydroxyphenyl groups.
  • Molecular Weight : 200.23 g/mol (C₁₃H₁₂O₂) .
  • Key Differences: The target compound replaces the methylene bridge with a longer decane-1,10-diylbis(oxy) chain, increasing molecular weight and hydrophobicity. The presence of phenoxy (-O-C₆H₅) substituents at the 3-position of the phenol rings introduces steric hindrance and alters electronic properties compared to Bisphenol F’s unsubstituted hydroxyl groups.
  • Applications: Bisphenol F is widely used in epoxy resins and coatings due to its rigidity and thermal stability . The target compound’s flexible decane chain may favor applications requiring elastomeric properties.

4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)

  • Structure : Features a methylene bridge connecting two naphthoic acid groups with hydroxyl substituents.
  • The decane-oxy spacer in the target compound likely reduces crystallinity compared to the rigid naphthoic acid system .

Bis(2,4-dihydroxyphenyl)methane

  • Structure : Comprises a methylene bridge linking two 2,4-dihydroxyphenyl groups.
  • Key Differences: The additional hydroxyl groups at the 2- and 4-positions increase polarity and hydrogen-bonding capacity, contrasting with the phenoxy substituents in the target compound. The decane chain in the target compound may reduce solubility in polar solvents compared to this derivative .

Data Table: Comparative Properties

Property 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol) Bisphenol F (4,4'-Methylenediphenol) Bis(2,4-dihydroxyphenyl)methane
Bridge Type Decane-1,10-diylbis(oxy) Methylene (-CH₂-) Methylene (-CH₂-)
Substituents 3-phenoxyphenol 4-hydroxyphenyl 2,4-dihydroxyphenyl
Molecular Weight (g/mol) ~450 (estimated) 200.23 218.23 (estimated)
Polarity Low (phenoxy groups reduce H-bonding) Moderate (hydroxyl groups) High (multiple hydroxyl groups)
Applications Flexible polymers, surfactants Epoxy resins, adhesives Chelating agents, dyes

Research Findings

  • Thermal Stability: The decane-oxy chain in the target compound likely lowers its melting point compared to Bisphenol F (mp ~162°C), enhancing processability in polymer blends .
  • Solubility: Phenoxy substituents reduce water solubility compared to hydroxyl-rich analogs like Bis(2,4-dihydroxyphenyl)methane, favoring compatibility with nonpolar matrices .
  • Reactivity: The absence of free hydroxyl groups in the target compound diminishes its capacity for crosslinking reactions, limiting its utility in epoxy systems compared to Bisphenol F .

Notes on Limitations and Further Research

  • Experimental validation is required.

Preparation Methods

Synthesis of 4-Phenoxyphenol Intermediate

A foundational intermediate in the synthesis is 4-phenoxyphenol , which can be prepared by nucleophilic aromatic substitution or diazotization methods:

Method Description Reaction Conditions Yield & Purity
Nucleophilic Aromatic Substitution Reaction of phenol with para-chlorophenol in the presence of sodium hydroxide and toluene Heating at 165-175 °C under reflux, ultrasonic-assisted pipeline reactor Yield ~95.9%, Purity ~96.8% crude product
Diazotization and Boiling Diazotization of corresponding amine in hydrochloric acid, followed by boiling in aqueous sulfuric acid Diazotization at 0-5 °C, boiling at 110-150 °C, saponification with methanolic NaOH High purity phenoxyphenols with controlled substitution patterns

The nucleophilic aromatic substitution method is industrially favored for scale-up due to continuous flow reactor adaptation and ultrasonic enhancement, improving mass transfer and reaction efficiency.

Formation of the Decane-1,10-diylbis(oxy) Linker

The decane linker is introduced by etherification of the 4-phenoxyphenol units with a decane dihalide or diol derivative. Typical conditions include:

  • Use of sodium hydride or potassium carbonate as base
  • Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature control between 80-120 °C
  • Reaction time from several hours to overnight

This step forms the bis(ether) linkage connecting two phenoxyphenol moieties through the decane chain.

Detailed Synthetic Procedure (Example)

Step Reagents Conditions Outcome
1. Preparation of 4-phenoxyphenol Phenol, para-chlorophenol, NaOH, toluene Reflux at 165-175 °C, ultrasonic-assisted pipeline reactor 4-phenoxyphenol intermediate, ~96.8% purity
2. Etherification with decane dihalide 4-phenoxyphenol, 1,10-dibromodecane, K2CO3, DMF Stirring at 100 °C for 12 hours Formation of 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)
3. Work-up and purification Acid-base extraction, recrystallization Cooling, filtration, washing with toluene Pure bisphenolic ether product

Analysis of Reaction Parameters

Parameter Effect on Synthesis Optimal Range
Temperature Higher temperature accelerates reaction but may cause side reactions 160-180 °C for substitution; 80-120 °C for etherification
Ultrasonic Assistance Enhances mixing and reaction rate in pipeline reactors Applied during phenoxyphenol synthesis
Solvent Choice Influences solubility and reaction kinetics Toluene for substitution; DMF/DMSO for etherification
Base Type Affects deprotonation efficiency and yield NaOH for substitution; K2CO3 or NaH for etherification
Reaction Time Longer time increases conversion but risks impurities 4-6 hours for substitution; 12 hours for etherification

Research Findings and Yields

  • The ultrasonic-assisted pipeline reactor method for 4-phenoxyphenol synthesis yields 574 kg of crude product with 96.8% content and 95.9% yield in industrial scale.
  • Diazotization methods provide alternative routes for phenoxyphenol derivatives with high regioselectivity and purity but are less common for large-scale production due to handling of diazonium salts.
  • Etherification to form the final bisphenolic ether is typically high-yielding (>90%) with proper control of stoichiometry and reaction conditions.

Summary Table of Preparation Methods

Stage Method Key Reagents Conditions Yield Notes
4-Phenoxyphenol Synthesis Nucleophilic Aromatic Substitution Phenol, para-chlorophenol, NaOH, toluene 165-175 °C, ultrasonic reactor 95.9% Industrial scale, continuous flow
4-Phenoxyphenol Synthesis Diazotization & Boiling Amine precursor, HCl, NaNO2, H2SO4 0-5 °C diazotization, 110-150 °C boiling High purity Lab scale, selective substitution
Etherification Bis-ether formation 4-phenoxyphenol, 1,10-dibromodecane, K2CO3, DMF 80-120 °C, 12 h >90% Requires dry conditions, base

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols ( notes acute toxicity risks).
  • Emergency Procedures : Immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for ingestion.
  • Waste Disposal : Incinerate in certified facilities to prevent environmental release .

What strategies can be employed to resolve discrepancies in reported physicochemical properties across different studies?

Q. Advanced

  • Standardized Protocols : Reproduce experiments using identical conditions (solvent, temperature, instrumentation).
  • Collaborative Validation : Cross-laboratory studies with shared reference samples.
  • Data Reconciliation : Apply chemometric tools (e.g., PCA) to identify outlier datasets.
  • Peer Review : Publish raw data in open-access repositories for transparency. For example, conflicting melting points (e.g., 73°C in vs. higher values elsewhere) may arise from polymorphic forms, necessitating Differential Scanning Calorimetry (DSC) analysis .

How can researchers assess the compound’s thermal stability for high-temperature applications?

Advanced
Thermogravimetric Analysis (TGA) quantifies mass loss (%) at incremental temperatures (e.g., 25–600°C, 10°C/min under N₂). Coupled with Differential Thermal Analysis (DTA), it identifies decomposition exotherms. For industrial applications (e.g., flame retardants), evaluate char residue formation. Compare results with computational predictions (e.g., ReaxFF MD simulations) to correlate degradation pathways with molecular structure .

What role does steric hindrance play in the compound’s reactivity as a ligand in coordination chemistry?

Advanced
The bulky phenoxy groups limit accessibility to metal centers, favoring selective chelation with larger ions (e.g., lanthanides). X-ray crystallography of metal complexes reveals binding modes (monodentate vs. bidentate). Competitive titration experiments (UV-Vis spectroscopy) measure stability constants (log K). Adjust the decane chain length to modulate steric effects and optimize catalytic activity in oxidation reactions .

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